Dicyclohexylamine (S)-2-(1-benzyl-2-(tert-butoxycarbonyl)hydrazinyl)propanoate
CAS No.:
Cat. No.: VC17569725
Molecular Formula: C27H45N3O4
Molecular Weight: 475.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H45N3O4 |
|---|---|
| Molecular Weight | 475.7 g/mol |
| IUPAC Name | (2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid;N-cyclohexylcyclohexanamine |
| Standard InChI | InChI=1S/C15H22N2O4.C12H23N/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 |
| Standard InChI Key | MDGLAMPROYHLDD-MERQFXBCSA-N |
| Isomeric SMILES | C[C@@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
| Canonical SMILES | CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
The compound’s IUPAC name, (2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid; N-cyclohexylcyclohexanamine, reflects its intricate structure . Key components include:
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Dicyclohexylamine: A secondary amine with two cyclohexyl groups (C₁₂H₂₃N) .
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(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid: A chiral hydrazine derivative with a Boc-protected amino group and a benzyl substituent .
The stereochemistry at the C2 position (S-configuration) is critical for its biological activity and synthetic utility. The Boc group enhances stability during synthetic steps, while the benzyl group modulates solubility and reactivity .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₄₅N₃O₄ | |
| Molecular Weight | 475.7 g/mol | |
| Chiral Centers | 1 (S-configuration) | |
| Key Functional Groups | Boc-protected hydrazine, carboxylic acid, dicyclohexylamine |
Spectroscopic Characterization
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NMR: The proton NMR spectrum reveals distinct signals for the cyclohexyl protons (δ 1.0–2.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and Boc tert-butyl group (δ 1.4 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 476.3 [M+H]⁺, consistent with the molecular formula .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a multi-step process:
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Hydrazine Formation: Condensation of (S)-2-aminopropanoic acid with benzyl hydrazine.
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Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the hydrazine nitrogen .
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Salt Formation: Neutralization with dicyclohexylamine to yield the final propanoate salt .
Critical parameters include maintaining anhydrous conditions to prevent Boc group hydrolysis and controlling temperature to preserve stereochemical integrity .
Purification and Yield
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (0.8 mg/mL at 25°C), highly soluble in chloroform and dimethyl sulfoxide .
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Stability: Stable under inert gas (N₂) at −20°C for >12 months. The Boc group hydrolyzes in acidic conditions (pH <4) .
Table 2: Comparative Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 0.8 | 25 |
| Ethanol | 34.2 | 25 |
| Chloroform | 112.5 | 25 |
| DMSO | 89.7 | 25 |
Thermal Behavior
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Melting Point: 128–130°C (decomposition observed above 135°C) .
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Thermogravimetric Analysis (TGA): 5% weight loss at 180°C, indicating moderate thermal stability .
Biological and Pharmacological Relevance
Prodrug Applications
The Boc and benzyl groups make this compound a candidate for prodrug design. Enzymatic cleavage in vivo could release active hydrazine derivatives targeting PDEs or metalloproteinases.
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